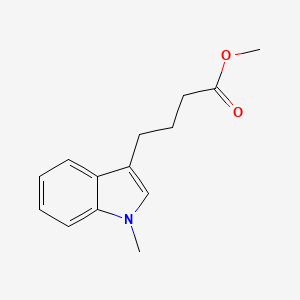

methyl 4-(1-methyl-1H-indol-3-yl)butanoate

Description

Contextualization within Advanced Indole (B1671886) Chemistry and Derivatives

The indole scaffold is a privileged structure in chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The functionalization of the indole ring, particularly at the nitrogen atom, is a key strategy in advanced indole chemistry to modulate the electronic and steric properties of the molecule. The methylation of the indole nitrogen, as seen in methyl 4-(1-methyl-1H-indol-3-yl)butanoate, is a critical modification that can significantly impact the compound's reactivity and biological interactions.

The synthesis of N-methylated indoles can be achieved through various methods, including the use of traditional methylating agents like methyl iodide or dimethyl sulfate (B86663). More environmentally friendly approaches utilizing dimethyl carbonate (DMC) with catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been developed. st-andrews.ac.uk The butanoate side chain at the C3 position of the indole ring is another important feature, as this position is often targeted for substitution in the synthesis of indole derivatives due to its high reactivity in electrophilic substitution reactions.

Significance in Chemical Biology and Advanced Medicinal Chemistry Research

The indole nucleus is a common feature in a vast array of pharmaceuticals. The introduction of a methyl group on the indole nitrogen can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties. This "magic methyl" effect, as it is sometimes called in medicinal chemistry, can enhance binding affinity to biological targets, improve metabolic stability by blocking N-dealkylation, and increase lipophilicity, which can affect cell permeability and oral bioavailability. nih.govnih.gov

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of indole butanoic acid derivatives has been explored for various therapeutic applications. The N-methylation of the indole core in related structures is a common strategy in the design of new bioactive compounds. For instance, N-methylated indole derivatives are key components in a number of bioactive drugs. st-andrews.ac.uk

Current Landscape of Scholarly Investigations on Methylated Indole Butanoate Scaffolds

Current academic and industrial research continues to explore the synthesis and biological activities of functionalized indole scaffolds. While a significant body of research exists for the parent compound, methyl 4-(1H-indol-3-yl)butanoate, dedicated studies on its N-methylated counterpart appear to be less common. nih.govresearchgate.net However, the synthesis and characterization of other N-methylated indole derivatives with different side chains are actively being pursued. For example, the synthesis of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate has been reported, highlighting the ongoing interest in creating novel compounds based on the N-methyl indole core for potential applications, including as anti-cancer agents. mdpi.com The investigation of methylated indole butanoate scaffolds is part of a larger effort to generate novel molecular architectures with potential therapeutic value.

Physicochemical Properties of the Parent Compound: Methyl 4-(1H-indol-3-yl)butanoate

| Property | Value |

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 217.110278721 Da |

Data sourced from PubChem CID 85010 nih.gov

Spectroscopic Data for the Parent Compound: Methyl 4-(1H-indol-3-yl)butanoate

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. |

| Mass Spectrometry (GC-MS) | Top 5 Peaks: 217, 143, 131, 186, 103 m/z. |

Data sourced from PubChem CID 85010 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-methylindol-3-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-15-10-11(6-5-9-14(16)17-2)12-7-3-4-8-13(12)15/h3-4,7-8,10H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGWWDKBQUXCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. While specific experimental spectra for this compound are not widely published, the expected resonances can be predicted with high accuracy based on its chemical structure and data from analogous compounds.

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The indole (B1671886) ring, the N-methyl group, and the butanoate side chain protons would all resonate at characteristic chemical shifts.

The aromatic region would display signals for the five protons of the indole nucleus. The proton at the C2 position is expected to appear as a singlet around 7.0-7.2 ppm. The four protons on the benzene (B151609) ring portion (C4, C5, C6, C7) would likely appear as a complex multiplet system between 7.0 and 7.7 ppm.

The aliphatic side chain protons would be clearly resolved. The methylene (B1212753) group adjacent to the indole ring (Cα-H) is expected as a triplet around 2.8 ppm. The methylene group next to the ester (Cγ-H) would also be a triplet, likely around 2.4 ppm, while the central methylene group (Cβ-H) would appear as a multiplet around 2.0 ppm.

Two sharp singlets would correspond to the methyl groups. The N-methyl protons are predicted to resonate around 3.7-3.8 ppm, and the ester methyl protons (O-CH₃) would appear around 3.6-3.7 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Indole H4-H7 | 7.0 - 7.7 | m (multiplet) | 4H |

| Indole H2 | 7.0 - 7.2 | s (singlet) | 1H |

| N-CH₃ | 3.7 - 3.8 | s (singlet) | 3H |

| O-CH₃ | 3.6 - 3.7 | s (singlet) | 3H |

| α-CH₂ (next to indole) | ~2.8 | t (triplet) | 2H |

| γ-CH₂ (next to C=O) | ~2.4 | t (triplet) | 2H |

| β-CH₂ | ~2.0 | m (multiplet) | 2H |

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For this compound, 14 distinct signals are expected.

The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 173-175 ppm. The carbon atoms of the indole ring would resonate in the aromatic region (100-140 ppm). The quaternary carbons (C3, C3a, C7a) would have distinct shifts, with C3 being around 113-115 ppm. The N-methyl carbon signal is expected around 32-33 ppm, while the ester methoxy (B1213986) carbon should appear around 51-52 ppm. The three methylene carbons of the butanoate chain would resonate in the upfield region, typically between 20 and 35 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 173 - 175 |

| Indole C-atoms (Aromatic) | 100 - 140 |

| O-CH₃ | 51 - 52 |

| N-CH₃ | 32 - 33 |

| Aliphatic -CH₂- groups | 20 - 35 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, an HMBC experiment would show a correlation between the N-methyl protons (~3.7 ppm) and the C2 and C7a carbons of the indole ring, confirming the position of methylation. It would also show correlations between the α-CH₂ protons (~2.8 ppm) and the indole C2, C3, and C3a carbons, confirming the attachment point of the butanoate chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |

| Ester C=O | Stretching | 1730 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Ester C-O | Stretching | 1150 - 1250 | Strong |

The spectrum would also feature C-H stretching vibrations for both the aromatic indole ring and the aliphatic side chain, as well as C=C stretching bands for the aromatic system. A key feature distinguishing this compound from its N-unmethylated analog is the absence of the N-H stretching band that typically appears as a sharp peak around 3300-3500 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS, HRMS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition of C₁₄H₁₇NO₂.

Under Electron Ionization (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z = 231. The most prominent fragment ion would likely result from the alpha-cleavage of the indole side chain, leading to the formation of a stable N-methyl-3-methylideneindolium cation at m/z = 144. Another significant fragmentation pathway for esters is the McLafferty rearrangement, which could produce a fragment ion at m/z = 88. Other expected fragments would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 200, and loss of the methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 172.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 231 | [C₁₄H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 200 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 172 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 144 | [C₁₀H₁₀N]⁺ | Alpha-cleavage (Benzylic) |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for verifying the purity of the synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of fractions. For a compound of this polarity, a typical mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The compound would appear as a single spot under UV light (typically at 254 nm) if pure.

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC (RP-HPLC) method is most suitable. A C18 column would be used with a gradient mobile phase, typically consisting of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid to ensure sharp peak shapes. sielc.com The purity of the compound would be determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks at a specific wavelength, usually where the indole chromophore has maximum absorbance. This method ensures high sensitivity and reproducibility for quality control. bioline.org.br

Mechanistic Investigations of Reactions Involving Methylated Indole Butanoate Scaffolds

Proposed Reaction Mechanisms for Compound Synthesis and Derivatization

The synthesis of methyl 4-(1-methyl-1H-indol-3-yl)butanoate can be envisaged through several established synthetic strategies, primarily involving the formation of the indole (B1671886) core followed by the introduction of the butanoate side chain.

One of the most classic and versatile methods for constructing the indole ring is the Fischer indole synthesis . testbook.com This reaction produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org For the target compound, this would involve reacting N-methyl-N-phenylhydrazine with a suitable keto-ester, such as methyl 5-oxohexanoate.

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps: wikipedia.org

Hydrazone Formation: The initial step is the condensation of the N-methyl-N-phenylhydrazine with the ketone to form a phenylhydrazone.

Tautomerization: The hydrazone then tautomerizes to its enamine or 'ene-hydrazine' isomer.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement (a type of Claisen rearrangement), which is typically the rate-determining step. This rearrangement forms a new C-C bond and results in a di-imine intermediate. researchgate.net

Cyclization and Aromatization: The intermediate di-imine readily cyclizes to form a five-membered ring aminoacetal (or aminal). Subsequent elimination of ammonia (B1221849) under the acidic conditions, followed by a final proton loss, leads to the formation of the aromatic indole ring. wikipedia.org

An alternative and more direct approach for adding the side chain to a pre-existing N-methylindole core is the Friedel-Crafts reaction . mdpi.com Due to the high electron density at the C3 position of the indole ring, it readily undergoes electrophilic substitution. researchgate.net Friedel-Crafts acylation, in particular, is a highly effective method for this functionalization. researchgate.net

The mechanism for synthesizing the target compound via Friedel-Crafts acylation is as follows:

Electrophile Generation: An acylium ion is generated from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com For this synthesis, a suitable reactant would be methyl 4-(chloroformyl)butanoate.

Nucleophilic Attack: The electron-rich N-methylindole acts as a nucleophile, with the C3 position attacking the electrophilic acylium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Rearomatization: A proton is abstracted from the C3 position by the Lewis acid-base complex (e.g., AlCl₄⁻), restoring the aromaticity of the indole ring and yielding the final acylated product, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. mdpi.comresearchgate.net A subsequent reduction step would be required to convert the ketone to the methylene (B1212753) group of the butanoate chain.

Derivatization of the this compound scaffold would likely proceed via further electrophilic aromatic substitution. The existing N-methyl and C3-alkyl substituents are electron-donating, further activating the indole ring towards electrophiles. The substitution pattern would be directed by the combined electronic and steric effects of these groups.

Table 1: Comparison of Synthetic Pathways

| Feature | Fischer Indole Synthesis | Friedel-Crafts Acylation |

|---|---|---|

| Starting Materials | N-methyl-N-phenylhydrazine, Methyl 5-oxohexanoate | N-methylindole, Methyl 4-(chloroformyl)butanoate |

| Key Intermediate | Ene-hydrazine, Di-imine | Acylium ion, Sigma complex |

| Catalyst | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) wikipedia.org | Lewis acids (e.g., AlCl₃) mdpi.com |

| Bond Formation | Forms the indole ring itself | Forms the C3-side chain bond |

| Advantages | Convergent, builds complexity quickly | High regioselectivity for C3, milder conditions possible |

| Disadvantages | Can have regioselectivity issues with unsymmetrical ketones rsc.org | Requires a pre-formed indole, potential for polyalkylation nih.gov |

Insights into Reactivity and Selectivity in Indole-Derived Transformations

The reactivity of the indole ring system is governed by its electronic structure. As a 10-π electron aromatic system, it is highly electron-rich and thus susceptible to attack by electrophiles. The nitrogen atom's lone pair participates in the π-system, significantly increasing the electron density of the pyrrole (B145914) ring moiety.

Reactivity: The presence of the N-methyl group on the indole butanoate scaffold further enhances its reactivity. The methyl group is an electron-donating group via induction, pushing more electron density into the indole ring and making it more nucleophilic than an unsubstituted indole. This increased nucleophilicity generally leads to faster reaction rates in electrophilic substitution reactions.

Selectivity: The most significant aspect of indole reactivity is its regioselectivity. Electrophilic attack overwhelmingly occurs at the C3 position. This preference can be explained by examining the stability of the cationic intermediate (sigma complex) formed upon attack at different positions.

Attack at C3: When an electrophile attacks the C3 position, the positive charge is delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the benzene (B151609) portion of the molecule. This intermediate is the most stable.

Attack at C2: Attack at the C2 position results in an intermediate where the positive charge is localized on the nitrogen atom, but this requires breaking the aromaticity of the benzenoid ring to achieve resonance stabilization, making it less favorable.

Attack on the Benzene Ring: Attack at positions C4, C5, C6, or C7 also disrupts the benzene ring's aromaticity in the intermediate, a process that is energetically costly.

Therefore, the kinetic and thermodynamic product of electrophilic substitution on indoles is almost always the C3-substituted derivative. nih.gov In Friedel-Crafts reactions involving N-methylindole, acylation occurs selectively at the C3 position. mdpi.com While Friedel-Crafts alkylations can sometimes lead to issues of polyalkylation or migration, the use of an excess of the indole nucleophile can often promote selective monoalkylation at the C3 position. nih.gov The choice of catalyst and solvent can also influence selectivity; for instance, certain copper-based catalysts have been shown to selectively yield monosubstituted products in aza-Friedel-Crafts reactions of N-methylindole. rsc.org

Table 2: Factors Influencing Reactivity and Selectivity in Indole Transformations

| Factor | Influence | Example |

|---|---|---|

| N-Substitution | Electron-donating groups (e.g., -CH₃) increase nucleophilicity and reaction rate. | N-methylindole is more reactive than indole in Friedel-Crafts reactions. rsc.org |

| Catalyst | The choice and strength of the Lewis or Brønsted acid can determine reaction rate and product distribution. rsc.org | Using Cu(OTf) vs. Cu(OTf)₂ can lead to mono- versus bis-indole products in certain aza-FC reactions. rsc.org |

| Solvent | Solvent polarity can influence the stability of intermediates and transition states. | Solvent isotope effects suggest different rate-determining steps under neat vs. dilute acid conditions in Fischer indolization. researchgate.net |

| Electrophile | The reactivity of the electrophile affects reaction conditions; highly reactive electrophiles can sometimes lead to lower selectivity. | Trichloroacetimidates can be effective alkylating agents under mild Lewis acid catalysis, avoiding issues with alkyl halides. nih.gov |

Computational Approaches to Elucidating Reaction Pathways and Intermediates

While experimental studies provide invaluable data on reaction outcomes, computational chemistry offers a powerful lens to view the intricate details of reaction mechanisms that are often experimentally inaccessible. sciencedaily.com Techniques like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and ultimately predict the most likely mechanism and product distribution. rsc.org

For reactions involving indole scaffolds, computational approaches have been instrumental in several areas:

Mechanism Validation: Computational studies can corroborate or challenge proposed mechanisms. For instance, calculations can confirm that the researchgate.netresearchgate.net-sigmatropic rearrangement is the highest energy barrier in a Fischer indole synthesis, confirming it as the rate-limiting step. researchgate.net

Understanding Selectivity: DFT calculations can quantify the energy differences between various transition states leading to different regioisomers. Studies on nucleophilic additions to indolynes (highly reactive indole aryne intermediates) have shown that distortion energies within the aryne control regioselectivity, a model that can predict outcomes in these complex reactions. nih.gov

Intermediate Characterization: Many reaction intermediates are transient and difficult to isolate or observe spectroscopically. Computational methods can provide detailed information on their geometric and electronic structures, offering insights into their stability and subsequent reactivity.

Catalyst Design: By modeling the interaction between a catalyst, substrate, and reagents, computational chemistry can aid in the rational design of new catalysts with improved activity and selectivity for indole functionalization. sciencedaily.com

In the context of indole alkaloid synthesis, DFT calculations have been used to understand the stereochemistry of key reaction steps. rsc.org For example, in the total synthesis of arbophyllidine, DFT was used to gain a deeper understanding of a novel oxidative lactonization step. rsc.org These computational tools allow chemists to build predictive models, reducing the need for extensive empirical screening and accelerating the discovery of new synthetic methodologies. nih.gov

Table 3: Applications of Computational Chemistry in Indole Reactions

| Computational Method | Application | Key Insights Provided | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Calculation of transition state energies, validation of rate-determining steps, understanding stereochemical outcomes. | Used to understand an oxidative lactonization in the synthesis of (–)-arbophyllidine. rsc.org |

| DFT and ECD Calculations | Determining absolute configuration | Comparing calculated Electronic Circular Dichroism (ECD) spectra with experimental data to assign stereochemistry. | Assignment of stereochemistry in Spongosoritins A–D. rsc.org |

| Quantum Chemical Calculations | Predicting regioselectivity | Calculation of distortion energies in reactive intermediates to predict the site of nucleophilic attack. | Predicting regioselectivity in nucleophilic additions to indolynes. nih.gov |

| Protein-Ligand Docking | Predicting enzyme function | Simulating the interaction of substrates with enzyme active sites to identify likely candidates for a metabolic pathway. | Elucidating the biosynthesis pathway of indole-3-acetic acid. nih.gov |

Lack of Specific Research Hinders Synthesis of Detailed Article on this compound Derivatives

Despite a comprehensive search of scientific literature, detailed research findings specifically focusing on the design and synthesis of derivatives and analogues of the chemical compound “this compound” are not presently available. Consequently, the generation of a thorough and scientifically accurate article adhering to the requested outline is not possible at this time.

The inquiry sought to detail specific chemical modifications to the core structure of this compound, divided into four key areas: modifications of the indole moiety, variations in the butanoate chain, introduction of various heterocyclic systems, and conjugation with other biologically relevant scaffolds. However, published research to support these specific subsections for this particular compound is scarce.

General synthetic methodologies for indole derivatives and the formation of various heterocyclic compounds are well-documented in the chemical literature. For instance, methods for the alkylation or halogenation of indole rings are established, as are general procedures for ester hydrolysis, amidation, and chain extension reactions on alkyl chains. Similarly, the synthesis of heterocycles such as azetidine, thiazolidine, tetrazole, and others are extensively described.

However, the application of these general methods to the specific starting material, this compound, and the subsequent characterization and documentation of the resulting novel derivatives are not described in the available scientific papers. The existing literature focuses on related but structurally distinct indole derivatives, such as those with different alkyl chain lengths (e.g., propanoate or nonanoate) or different substitution patterns on the indole ring.

Without specific research data, the creation of informative data tables and detailed research findings as requested is unachievable. An article based on general synthetic principles without concrete examples and data derived from actual experimental work on the target compound would be speculative and would not meet the required standard of scientific accuracy.

Therefore, until research specifically addressing the derivatization of this compound is published, a detailed article on this subject cannot be responsibly generated.

Molecular Pharmacology and in Vitro Biological Activities of Methylated Indole Butanoate Analogues

Evaluation of In Vitro Antimicrobial Efficacy

While specific studies on the antimicrobial properties of methyl 4-(1-methyl-1H-indol-3-yl)butanoate are not extensively documented in publicly available research, the broader class of indole (B1671886) derivatives has demonstrated significant antimicrobial potential. For instance, various synthetic indole analogues have been evaluated against a range of bacterial and fungal pathogens.

One study on thymol (B1683141) and carvacrol (B1668589) derivatives, which share aromatic and ester functionalities with the subject compound, showed that certain thymyl esters exhibited enhanced activity against Gram-positive bacteria like Streptococcus mutans, Bacillus subtilis, and Staphylococcus epidermidis when compared to the parent molecule, thymol. mdpi.com Conversely, the corresponding carvacrol derivatives were less active than carvacrol itself. mdpi.com This highlights the critical role of the specific substitution pattern on the aromatic ring in determining antimicrobial efficacy.

Furthermore, research on 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, which also contain a methylated heterocyclic core, demonstrated growth-inhibitory activity against a panel of Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 4-64 µg/mL. researchgate.net The activity against Gram-negative bacteria was less pronounced, with MICs ranging from 128-1024 µg/mL. researchgate.net Antifungal activity against Candida albicans was also observed in the 32-128 µg/mL range. researchgate.net These findings underscore the potential of methylated heterocyclic compounds as a source of new antimicrobial agents.

Table 1: In Vitro Antimicrobial Activity of Selected Heterocyclic Analogues

| Compound/Extract | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Thymyl ester derivatives | S. mutans, B. subtilis, S. epidermidis | Enhanced activity compared to thymol | mdpi.com |

| 1-Methyl-3-sulfonylthio-4-aminoquinolinium chlorides | Gram-positive bacteria | 4-64 µg/mL | researchgate.net |

| 1-Methyl-3-sulfonylthio-4-aminoquinolinium chlorides | Gram-negative bacteria | 128-1024 µg/mL | researchgate.net |

In Vitro Anticancer and Antitumor Potency

The anticancer potential of indole derivatives has been a significant area of research. While specific data for this compound against MCF-7, HeLa, and HT-29 cell lines is limited, numerous studies have demonstrated the cytotoxic effects of structurally related compounds against these and other cancer cell lines.

For example, a study on novel indazole analogues of curcumin (B1669340) revealed moderate to low cytotoxicity against MCF-7, HeLa, and WiDr (a colon cancer cell line similar to HT-29) cells. japsonline.com One compound, in particular, showed the highest activity against WiDr cells with an IC50 value of 27.20 µM and exhibited good selectivity. japsonline.com

Another study investigating Withania coagulans extracts, which are rich in various phytochemicals, demonstrated significant cytotoxic activity against HeLa and MCF-7 cells. nih.govnih.gov The leaf stalk extract showed the highest efficacy against all tested cell lines, with IC50 values ranging from 0.96 ± 0.01 µg/mL to 4.73 ± 0.05 µg/mL. nih.gov The fruit extract also exhibited potent activity, with IC50 values between 0.69 ± 0.01 µg/mL and 6.69 ± 0.06 µg/mL. nih.gov

Furthermore, the anticancer effects of eurycomanone (B114608) and eurycomalactone (B1215533) were evaluated against HeLa, HT-29, and A2780 (ovarian cancer) cell lines. mdpi.com Both compounds exhibited potent in vitro anticancer effects, with IC50 values in the low micromolar range. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected Indole Analogues and Natural Products

| Compound/Extract | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Curcumin indazole analog (3b) | WiDr | 27.20 µM | japsonline.com |

| Withania coagulans leaf stalk extract | HeLa | 1.68–1.79 µg/mL | nih.gov |

| Withania coagulans leaf stalk extract | MCF-7 | 1.02–4.73 ± 0.05 µg/mL | nih.gov |

| Withania coagulans fruit extract | HeLa | 2.19–2.79 µg/mL | nih.gov |

| Withania coagulans fruit extract | MCF-7 | 0.69 ± 0.01–0.99 µg/mL | nih.gov |

| Eurycomanone | HeLa | 4.58 ± 0.090 µM | mdpi.com |

| Eurycomanone | HT-29 | 1.22 ± 0.11 µM | mdpi.com |

| Eurycomalactone | HeLa | 1.60 ± 0.12 µM | mdpi.com |

Enzyme Inhibitory Profiles

Table 3: Urease Inhibitory Activity of Halo-Substituted Mixed Ester/Amide Analogues

| Compound | IC50 (nM) | Type of Inhibition | Reference |

|---|---|---|---|

| Analogue 4b | 1.6 ± 0.2 | Mixed | semanticscholar.org |

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. The inhibitory potential of various indole derivatives against this enzyme has been explored. A study on bis(indol-3-yl)methane derivatives identified several compounds with potent α-glucosidase inhibitory activity. nih.gov Three compounds, in particular, exhibited IC50 values of 7.54 ± 1.10 µM, 9.00 ± 0.97 µM, and 9.57 ± 0.62 µM, which were approximately 30 times more potent than the standard drug acarbose. nih.gov

Another study on broussonetine M and its analogues also revealed potent α-glucosidase inhibition. mdpi.com The natural product broussonetine M was a potent inhibitor of β-glucosidase and β-galactosidase, while its enantiomer was a selective and potent inhibitor of rice α-glucosidase (IC50 = 1.2 µM) and rat intestinal maltase (IC50 = 0.29 µM). mdpi.com

Table 4: α-Glucosidase Inhibitory Activity of Selected Indole Analogues

| Compound | IC50 (µM) | Enzyme Source | Reference |

|---|---|---|---|

| Bis(indol-3-yl)methane (5g) | 7.54 ± 1.10 | Not specified | nih.gov |

| Bis(indol-3-yl)methane (5e) | 9.00 ± 0.97 | Not specified | nih.gov |

| Bis(indol-3-yl)methane (5h) | 9.57 ± 0.62 | Not specified | nih.gov |

| ent-broussonetine M | 1.2 | Rice α-glucosidase | mdpi.com |

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. While specific data for this compound is unavailable, research on other heterocyclic compounds has shown elastase inhibitory potential. For example, a study on synthetic peptides based on the Bowman-Birk inhibitor protein reactive-site loop identified competitive inhibitors of HNE. researchgate.net The inhibitory activity of these peptides could be modulated by modifications at their N- and C-termini. researchgate.net

Cholinesterase inhibitors are used in the management of Alzheimer's disease. A study on novel indole-isoxazole hybrids reported their in vitro anticholinesterase activity. researchgate.net The synthetic procedure involved the reaction of tryptamine (B22526) with ethyl 5-arylisoxazole-3-carboxylate derivatives. researchgate.net Among the synthesized compounds, N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl)isoxazole-3-carboxamide demonstrated the most potent anti-cholinesterase activity. researchgate.net

Another study on tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds also showed significant potential as cholinesterase inhibitors. mdpi.com One hybrid compound exhibited an IC50 of 4.24 µM against acetylcholinesterase (AChE) with good selectivity over butyrylcholinesterase (BChE), while another compound was a potent BChE inhibitor with an IC50 of 3.97 µM. mdpi.com

Table 5: Cholinesterase Inhibitory Activity of Indole-Containing Hybrids

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl)isoxazole-3-carboxamide | Cholinesterase | Most potent in series | researchgate.net |

| Tetrahydroquinoline-isoxazole hybrid (5n) | Acetylcholinesterase (AChE) | 4.24 | mdpi.com |

Histone Deacetylase (HDAC) and Epidermal Growth Factor Receptor (EGFR) Inhibition

The therapeutic potential of targeting epigenetic mechanisms and growth factor signaling pathways has led to the investigation of various small molecules, including those with an indole scaffold. While direct studies on this compound are limited, research into structurally related indole-3-butyric acid derivatives has revealed significant inhibitory activity against histone deacetylases (HDACs). nih.govnih.gov

HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer. A study focused on indole-3-butyric acid derivatives demonstrated potent inhibition of several HDAC isoforms. For instance, a lead compound from this series, designated as I13, exhibited impressive inhibitory concentrations (IC50) in the nanomolar range against HDAC1, HDAC3, and HDAC6. nih.govnih.gov This suggests that the indole-3-butyric acid scaffold is a promising pharmacophore for the development of novel HDAC inhibitors. tandfonline.com

Similarly, the epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation, survival, and metastasis. While specific data for this compound is not available, the broader class of indole derivatives has been explored for EGFR inhibition. For example, certain novel indole derivatives have been shown to possess dual inhibitory activity against both EGFR and Src kinase. nih.gov One such compound demonstrated an IC50 of 1.026 μM against EGFR. nih.gov Other research on indole-based compounds has also identified potent EGFR inhibitors, with some exhibiting IC50 values in the nanomolar range. rjptonline.orgresearchgate.net These findings underscore the potential of the indole nucleus as a scaffold for designing EGFR inhibitors. nih.gov

Table 1: In Vitro HDAC and EGFR Inhibitory Activities of Selected Indole Derivatives

| Compound Class | Target | Compound Example | IC50 |

|---|---|---|---|

| Indole-3-butyric acid derivative | HDAC1 | I13 | 13.9 nM |

| Indole-3-butyric acid derivative | HDAC3 | I13 | 12.1 nM |

| Indole-3-butyric acid derivative | HDAC6 | I13 | 7.71 nM |

| Indole derivative | EGFR | Compound 16 | 1.026 µM |

| Pyrazoline derivative | EGFR-TK | Compound 5d | 0.126 µM |

Lysine Specific Demethylase 1 (LSD1) and BRD4 Binding Assays

In addition to histone acetylation, histone methylation is another critical epigenetic modification regulating gene expression. Lysine Specific Demethylase 1 (LSD1) is a key enzyme that removes methyl groups from histone H3 at lysine 4 and 9, and its over-expression is associated with several cancers. The indole scaffold has been utilized in the design of LSD1 inhibitors. For instance, certain indole-based compounds have demonstrated potent LSD1 inhibitory activity with IC50 values as low as 0.04 μM. nih.gov Another series of quinazoline-based inhibitors, which can be considered related in their heterocyclic nature, also showed significant LSD1 inhibition with an IC50 of 0.108 μM for a lead compound. acs.org

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are "readers" of epigenetic marks, recognizing acetylated lysine residues on histones. They play a pivotal role in transcriptional activation, and their inhibition has emerged as a promising anti-cancer strategy. While direct binding data for this compound is unavailable, various indole-containing compounds have been investigated as BRD4 inhibitors. For example, a series of indole-2-one derivatives were found to be potent BRD4 inhibitors, with one compound exhibiting an IC50 of 41 nM for the first bromodomain (BD1) and 313 nM for the second bromodomain (BD2). nih.gov Another study on a benzo[cd]indol-2(1H)-one scaffold identified a compound with a dissociation constant (Kd) of 137 nM for BRD4(1). nih.gov

Table 2: In Vitro LSD1 and BRD4 Inhibitory Activities of Selected Indole-Based Compounds

| Compound Class | Target | Compound Example | Measurement | Value |

|---|---|---|---|---|

| Indole-based compound | LSD1 | Compound 44 | IC50 | 0.04 µM |

| Quinazoline-based compound | LSD1 | Compound Z-1 | IC50 | 0.108 µM |

| Indole-2-one derivative | BRD4 (BD1) | Compound 21r | IC50 | 41 nM |

| Indole-2-one derivative | BRD4 (BD2) | Compound 21r | IC50 | 313 nM |

| Benzo[cd]indol-2(1H)-one derivative | BRD4(1) | Compound 78 | Kd | 137 nM |

Receptor Interaction Studies (e.g., Cannabinoid Receptor Type 1 Agonism of related synthetic cannabinoids)

The indole scaffold is a common structural feature in many synthetic cannabinoids, which are compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These synthetic compounds often exhibit high affinity for the cannabinoid receptor type 1 (CB1). While there is no direct evidence to classify this compound as a synthetic cannabinoid, its structural similarity to some of these compounds warrants a discussion of their receptor interaction profiles.

Synthetic cannabinoids are known to bind with high affinity to CB1 receptors, often with greater potency than THC itself. consensus.appnih.gov For example, the synthetic cannabinoid JWH-018, which also contains an indole core, has a high affinity for the CB1 receptor. consensus.app The binding affinity of these compounds is typically measured by their ability to displace a radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki). Many synthetic cannabinoids have Ki values in the nanomolar range for the CB1 receptor. future4200.com The interaction of these aminoalkylindoles with the CB1 receptor is a key area of study in the field of synthetic cannabinoids. researchgate.net It is important to note that minor structural modifications can significantly alter the binding affinity and selectivity of these compounds for cannabinoid receptors. nih.gov

Table 3: CB1 Receptor Binding Affinities of Selected Indole-Based Synthetic Cannabinoids

| Compound | CB1 Ki (nM) |

|---|---|

| AM2212 | 1.4 |

| AM2213 | 3.0 |

Inhibition of Cellular Processes (e.g., tubulin polymerization)

Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. The indole scaffold has been identified as a privileged structure in the development of tubulin polymerization inhibitors. tandfonline.com

Numerous indole derivatives have been synthesized and evaluated for their ability to inhibit tubulin assembly. These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of microtubules. For example, certain arylthioindole derivatives have been shown to be potent inhibitors of tubulin polymerization, with IC50 values in the low micromolar range. nih.gov Other studies have identified indole-based compounds that inhibit tubulin polymerization with IC50 values as low as 0.37 μM. nih.gov The anti-proliferative activity of these compounds is often correlated with their ability to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. researchgate.net

Table 4: In Vitro Tubulin Polymerization Inhibitory Activity of Selected Indole Derivatives

| Compound Class | Compound Example | Tubulin Polymerization IC50 (µM) |

|---|---|---|

| Indole-based TMP analogue | Compound 5m | 0.37 ± 0.07 |

| 2-Anilinopyridyl attached oxindole | Compound 7f | 2.04 |

| Indole-based TMP analogue | Compound 9 | 1.5 ± 0.56 |

| Arylthioindole derivative | ATI 3 | 3.3 |

| Oxime-based derivative | Compound 7i | 3.03 ± 0.11 |

In Vitro Cytotoxicity Assessments (e.g., hemolytic analysis on red blood cells)

An important aspect of in vitro toxicological assessment is the evaluation of a compound's potential to damage cell membranes, often studied through hemolytic analysis on red blood cells (erythrocytes). Hemolysis, the rupture of red blood cells, can be an indicator of general cytotoxicity.

Structure Activity Relationship Sar Studies for Indole Butanoate Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of indole (B1671886) derivatives can be significantly altered by the introduction of various substituents on the indole ring. chula.ac.th These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets. researchgate.net Indole and its derivatives are recognized as a versatile scaffold in the development of new drugs due to their presence in a wide array of biologically active molecules. chula.ac.thnih.gov

Research into the structure-activity relationships (SAR) of indole derivatives has provided insights into how different functional groups impact their therapeutic potential. For instance, in the context of antifungal agents, a series of indole derivatives were synthesized and evaluated against Candida albicans. The analysis of their SAR revealed that specific substitutions on the indole nucleus were crucial for their antifungal efficacy. nih.gov Similarly, in the development of HIV-1 fusion inhibitors, SAR studies on indole-based compounds targeting the gp41 glycoprotein (B1211001) have been instrumental. These studies have helped in defining the roles of molecular shape and contact surface area in the inhibitory activity. nih.gov

The butanoate side chain at the C3 position of the indole ring is a key feature of the molecule . The length and nature of this side chain are known to be important for activity in various contexts. For example, in the case of cannabinoid receptor ligands, the length of the alkyl chain at the N-1 position significantly influences binding affinity. nih.gov While this is not the C3 side chain, it highlights the general principle that the nature of appendages to the indole core is critical for biological function.

Studies on indole-3-acetic acid (IAA) and its derivatives, such as indole-3-butyric acid (IBA), have shown that the length of the carboxylic acid side chain influences their plant hormone activity. nih.govresearchgate.net While the primary focus of this article is not on plant biology, these findings underscore the importance of the butanoate moiety for biological recognition and response.

The following table summarizes the general effects of substituents at different positions of the indole ring on the biological activity of various indole derivatives, as inferred from broad studies on this class of compounds.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |

| N1 (Indole Nitrogen) | Alkyl chains | Can significantly influence receptor binding affinity. nih.gov Optimal chain length is often required for high activity. nih.gov | nih.gov |

| C2 | Various groups | Modifications can impact potency and selectivity. | limef.com |

| C3 | Butanoate chain | Crucial for the specific biological activities of this class of compounds. | nih.govresearchgate.net |

| C5, C6, C7 (Benzene Ring) | Halogens, methyl, etc. | Can alter electronic properties and lipophilicity, thereby affecting target interaction and pharmacokinetic properties. nih.gov | nih.gov |

Influence of Indole Nitrogen (N1) Methylation on Biological Profiles

Methylation of the indole nitrogen (N1 position) is a common modification in the study of indole derivatives, and it can have a profound impact on their biological profiles. This modification eliminates the hydrogen bond donor capability of the N1 position and increases the lipophilicity of the molecule. These changes can alter the compound's binding affinity for its target, its metabolic stability, and its pharmacokinetic properties.

For cannabimimetic indoles, the N-1 alkyl side chain has been identified as a crucial point of interaction with the cannabinoid CB1 receptor. nih.gov Studies have shown that the length of this alkyl chain is a determining factor for high-affinity binding to both CB1 and CB2 receptors. nih.gov Specifically, an alkyl chain of at least three carbons is required, with optimal binding observed with a five-carbon chain. nih.gov This demonstrates that while the core indole structure is important, modifications at the N1 position can fine-tune the biological activity.

In the context of other indole derivatives, N1-methylation can lead to varied effects. For some compounds, it may enhance activity by promoting a more favorable conformation for receptor binding or by preventing metabolic degradation. For others, the loss of the N-H group for hydrogen bonding could be detrimental to their interaction with the target protein.

The specific case of methyl 4-(1-methyl-1H-indol-3-yl)butanoate involves methylation at the N1 position. This structural feature distinguishes it from its N-unsubstituted counterpart, methyl 4-(1H-indol-3-yl)butanoate. The presence of the methyl group at N1 would be expected to alter its biological activity compared to the unmethylated analog.

The table below illustrates the influence of N1-alkylation on the receptor binding of cannabimimetic indoles, providing a comparative example of the importance of this position.

| Compound | N1-Substituent | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) |

| Analog 1 | Methyl | >1000 | >1000 |

| Analog 2 | Propyl | 10.5 | 2.5 |

| Analog 3 | Pentyl | 1.2 | 0.3 |

| Analog 4 | Heptyl | 100 | 50 |

Data is illustrative and based on findings from studies on cannabimimetic indoles. nih.gov

Conformational Requirements for Receptor/Enzyme Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target such as a receptor or an enzyme. mdpi.com For indole butanoate derivatives, the flexibility of the butanoate side chain allows the molecule to adopt various conformations. However, only specific conformations are likely to be active, fitting into the binding site of the target protein in a "lock and key" or "induced fit" manner.

The study of the conformational preferences of ligands is essential for understanding their interactions with receptors. mdpi.com For indole derivatives, the relative orientation of the indole ring and the side chain is a key conformational feature. X-ray crystallography can provide a static picture of the molecule's conformation in the solid state. researchgate.net For instance, the crystal structure of methyl 3-(1H-indol-3-yl)propanoate reveals an essentially planar conformation. nih.govresearchgate.net

Computational methods, such as molecular dynamics simulations and quantum chemistry calculations, are also employed to explore the conformational landscape of these molecules in different environments. mdpi.com These studies can help to identify the low-energy conformations that are likely to be biologically relevant.

For a molecule like this compound, the key conformational variables include the torsion angles of the butanoate chain and the orientation of the ester group. The specific conformational requirements for binding will depend on the topology of the binding site of its particular biological target.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com Elucidating the key pharmacophoric elements of indole butanoate derivatives is crucial for designing new molecules with improved activity and selectivity. mdpi.com

Pharmacophore modeling studies on various classes of indole derivatives have identified common features that are important for their biological activity. nih.gov These features typically include:

An aromatic ring: The indole ring itself often serves as a key hydrophobic and aromatic feature.

Hydrogen bond donors and acceptors: The indole N-H group (in unmethylated derivatives) and the carbonyl oxygen of the butanoate chain can act as hydrogen bond donors and acceptors, respectively.

A hydrophobic region: The butanoate side chain can provide a hydrophobic interaction point.

A specific spatial arrangement of these features: The relative distances and angles between these pharmacophoric elements are critical for proper binding. researchgate.net

For instance, a pharmacophore model developed for pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.govresearchgate.net Another study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents identified a pharmacophore with two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com

The following table lists the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Role in Binding |

| Aromatic Ring | Indole nucleus | Pi-pi stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester | Formation of hydrogen bonds with the target |

| Hydrophobic Region | Butanoate chain | van der Waals interactions |

| Hydrophobic Feature | N1-methyl group | Hydrophobic interactions, steric influence |

Computational Chemistry and Molecular Modeling in Indole Butanoate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as an indole (B1671886) butanoate derivative, might interact with a biological target, typically a protein or enzyme. The process involves sampling a ligand's conformations within the active site of a target and scoring these poses based on binding affinity.

For a compound like methyl 4-(1-methyl-1H-indol-3-yl)butanoate, docking simulations could theoretically be used to screen for potential biological targets or to understand its binding mode within a known receptor. For instance, studies on other indole derivatives have used docking to explore interactions with targets like the benzodiazepine (B76468) receptor (BzR), identifying key hydrogen bonds and hydrophobic interactions that govern binding affinity. Such simulations for this compound would involve preparing a 3D structure of the molecule and docking it into the binding sites of various proteins to predict potential interactions and binding energies. Despite the utility of this method, specific molecular docking studies for this compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules.

In the context of indole butanoates, a QSAR study would require a dataset of structurally similar compounds with experimentally measured biological activities. For example, research on other indole derivatives has successfully used QSAR to develop models for anti-proliferative activity against cancer cell lines and for inhibition of HIV-1 fusion. To develop a QSAR model for this compound, one would need a series of related indole-3-butanoates and their corresponding activities. Descriptors such as electronic, steric, and hydrophobic parameters would be calculated for each molecule and correlated with the activity to build a predictive model. Currently, no specific QSAR models focused on this compound are available in the literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide highly accurate information about molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and charge distribution. This information is vital for understanding a molecule's reactivity and its potential to interact with biological targets.

For this compound, quantum chemical calculations could be employed to:

Optimize its three-dimensional geometry.

Calculate its molecular electrostatic potential map to identify regions susceptible to electrophilic or nucleophilic attack.

Determine the energies of its frontier molecular orbitals (HOMO/LUMO) to assess its electronic properties and reactivity.

Analyze bond orders and atomic charges to understand the distribution of electrons within the molecule.

While such studies are common for various indole derivatives to understand their stability and reactivity, specific published quantum chemical analyses of this compound could not be located.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions within a system, MD can provide detailed insights into the conformational flexibility of a ligand and the dynamic nature of its interaction with a target protein. This method is crucial for understanding binding mechanisms, the stability of ligand-protein complexes, and the role of solvent molecules.

An MD simulation of this compound, either in solution or bound to a target protein, could reveal:

The range of accessible conformations of the molecule at physiological temperatures.

The stability of the ligand-protein complex over time.

The specific interactions (e.g., hydrogen bonds, water bridges) that are maintained throughout the simulation.

The free energy of binding, which is a more rigorous measure of affinity than docking scores.

This technique has been applied to other indole derivatives to investigate their behavior as ligands for serotonin (B10506) receptors. However, there is no evidence in the scientific literature of MD simulations having been performed specifically for this compound.

In Silico Predictive Modeling for Biological Activities

In silico predictive modeling encompasses a broad range of computational tools used to forecast the biological properties of chemical compounds. This includes the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. These models are vital in the early stages of drug discovery to filter out compounds with unfavorable profiles, saving time and resources.

For this compound, various in silico models could be used to predict properties such as:

Lipinski's Rule of Five: To assess its potential for oral bioavailability.

Aqueous Solubility: A key factor in drug absorption.

Blood-Brain Barrier Permeability: To predict its potential for central nervous system activity.

Metabolic Stability: To identify potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Predicting potential liabilities such as mutagenicity or cardiotoxicity.

While many online platforms and software packages exist for these predictions, a formal and comprehensive in silico predictive modeling study specifically detailing the biological activities of this compound has not been published in peer-reviewed literature.

Advanced Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Development of Chemical Probes for Biological System Investigations

Chemical probes are essential small molecules designed to selectively interact with and report on the function of biological targets. The structural framework of methyl 4-(1-methyl-1H-indol-3-yl)butanoate is well-suited for the development of such tools. The indole (B1671886) ring system can be functionalized to incorporate reporter groups, such as fluorophores or affinity tags, without drastically altering its core binding properties.

The N-methylation of the indole nitrogen is a critical feature. This modification blocks the hydrogen bond donor capability of the indole NH group, which can significantly influence binding affinity and selectivity for specific protein targets. Furthermore, N-methylation often enhances metabolic stability and cell permeability, which are crucial properties for effective chemical probes in cellular and in vivo studies. The butanoate ester side chain offers a convenient handle for chemical modification, allowing for the attachment of various functionalities to probe biological systems.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Functionality | Purpose in Chemical Probes |

|---|---|---|

| Indole Ring (e.g., C5 or C6) | Fluorophore (e.g., Dansyl, BODIPY) | Fluorescence imaging and quantification of target engagement. |

| Butanoate Ester | Biotin or Alkyne/Azide Tags | Affinity purification of target proteins and interactome analysis. |

Strategies for Lead Compound Identification and Optimization

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. The 1-methyl-1H-indole-3-alkanoic acid ester scaffold, represented by this compound, serves as a valuable starting point for generating libraries of diverse compounds for screening against various biological targets.

Lead Identification: High-throughput screening of compound libraries containing the 1-methyl-1H-indole core can identify initial "hits." The structural simplicity and synthetic tractability of this compound make it an attractive building block for creating such libraries with diverse substitutions on the indole ring and modifications to the side chain.

Lead Optimization: Once a lead compound is identified, medicinal chemistry strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. For a lead compound based on the this compound scaffold, optimization could involve:

Varying the length and branching of the alkanoate chain: This can probe the binding pocket for optimal hydrophobic and steric interactions.

Introducing substituents on the indole ring: Electron-donating or electron-withdrawing groups can modulate the electronic properties of the indole and influence binding.

Bioisosteric replacement of the ester group: Replacing the methyl ester with other functional groups (e.g., amides, carboxylic acids, tetrazoles) can improve metabolic stability and alter solubility. researchgate.netnih.govdrughunter.comnih.govdrugdesign.org

The N-methylation is a key optimization parameter. In many cases, N-methylation can significantly impact biological activity, a phenomenon sometimes referred to as the "magic methyl" effect, by altering conformation, blocking metabolism, or enhancing target engagement. nih.govacs.org

Table 2: Exemplary Lead Optimization Strategies for Indole-3-Alkanoic Acid Derivatives

| Optimization Goal | Strategy | Example Modification |

|---|---|---|

| Enhance Potency | Explore Structure-Activity Relationships (SAR) | Substitution at the 5-position of the indole ring with halogens or small alkyl groups. |

| Improve Metabolic Stability | Block metabolic hotspots | Replacement of the ester with an amide functionality. |

| Increase Selectivity | Modify key interaction points | Introduction of bulky groups to prevent binding to off-targets. |

Contribution to the Understanding of Indole Alkaloid Mimics and Bioactive Heterocycles

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of potent biological activities. researchgate.netmdpi.com Many complex indole alkaloids are challenging to synthesize, which limits their availability for extensive biological evaluation. Consequently, there is significant interest in designing and synthesizing simpler "indole alkaloid mimics" that retain the key pharmacophoric features of the natural products but are more synthetically accessible.

This compound and its derivatives can serve as valuable tools in this endeavor. The 1-methyl-1H-indole core is a common structural motif in many indole alkaloids. researchgate.net By systematically studying the biological activities of simpler analogs like this compound, researchers can gain insights into the minimal structural requirements for a desired biological effect.

This approach contributes to a deeper understanding of the structure-activity relationships of bioactive heterocycles. For instance, studies on simplified indole structures can help to deconstruct the complex pharmacology of natural alkaloids and identify the key interactions that drive their biological activity. This knowledge is invaluable for the rational design of novel therapeutic agents with improved properties. The synthesis and evaluation of libraries based on the 1-methyl-1H-indole-3-alkanoic acid ester scaffold can therefore provide crucial data for building predictive models of bioactivity for this important class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for methyl 4-(1-methyl-1H-indol-3-yl)butanoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or esterification, to functionalize the indole core. Optimization strategies include adjusting solvent polarity (e.g., dichloromethane or DMF), temperature gradients (0–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Continuous flow reactors and automated systems can enhance reproducibility and yield .

- Example Protocol :

- Step 1 : Indole alkylation under inert atmosphere.

- Step 2 : Esterification via acid-catalyzed reaction with methanol.

- Yield Optimization : Use TLC/HPLC to monitor intermediates; recrystallize in ethanol for purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions on the indole ring and ester group (e.g., δ 3.7 ppm for methoxy protons).

- Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (~1740 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹).

- Validation : Compare spectral data with computational simulations (e.g., DFT) for accuracy .

Q. How is the biological activity of this compound screened in preliminary assays?

- Methodology :

- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays.

- Anti-inflammatory testing : Measure COX-2 inhibition using ELISA .

- Dose-response curves : Establish EC₅₀ values with triplicate replicates to ensure statistical significance .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Dose standardization : Normalize results to molar concentrations to account for batch variability.

- Structural analogs : Synthesize derivatives to isolate active pharmacophores (e.g., modifying the indole N-methyl group) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-of-action .

- Example : Discrepancies in anticancer activity may arise from differences in cell permeability; address via logP optimization .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin receptors).

- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess stability .

- QSAR models : Train algorithms on indole derivative datasets to predict bioactivity .

Q. How can structure-activity relationship (SAR) studies enhance therapeutic potential?

- Methodology :

- Systematic modifications : Vary substituents on the indole ring (e.g., halogens, methoxy groups) and ester chain length.

- Bioisosteric replacement : Replace the ester group with amides to improve metabolic stability .

- Data integration : Use heatmaps to correlate structural changes with IC₅₀ values (Table 1) .

Table 1: Physicochemical Properties and Determination Methods

| Property | Method | Reference |

|---|---|---|

| Molecular Weight | EI-MS | |

| LogP | HPLC retention time correlation | |

| Melting Point | Differential Scanning Calorimetry | |

| Solubility | Shake-flask method (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.